molecular formula C11H15N5O B1484697 2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2098008-24-1

2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1484697
CAS No.: 2098008-24-1
M. Wt: 233.27 g/mol
InChI Key: RKPPOBIAWBRZHP-UHFFFAOYSA-N
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Description

2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core substituted with an aminopropyl group and a methyl-imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the aminopropyl and methyl-imidazolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone core or the imidazolyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform (CHCl3) or DCM, with catalysts like CuI.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with active site residues, while the imidazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(3-aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one: Similar structure but lacks the methyl group on the imidazole ring.

    2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-thione: Contains a thione group instead of a ketone.

Uniqueness

The presence of the methyl group on the imidazole ring and the specific positioning of the aminopropyl group confer unique chemical and biological properties to 2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one. These structural features can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-aminopropyl)-6-(2-methylimidazol-1-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-9-13-6-8-15(9)10-3-4-11(17)16(14-10)7-2-5-12/h3-4,6,8H,2,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPPOBIAWBRZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN(C(=O)C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
Reactant of Route 6
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

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